Diallylnormorphinium bromide
Description
Historical Trajectory of Opioid Antagonist Discovery and Development
The journey to discover opioid antagonists began as a direct response to the powerful and often dangerous effects of opioid agonists like morphine. In 1914, German pharmacologist Julius Pohl synthesized the first recognized antagonist, N-allylnorcodeine, in an attempt to improve codeine's effects. nih.gov However, its significance as a morphine blocker wasn't fully appreciated until decades later.
A pivotal moment came in 1942 when Weijlard and Erickson introduced N-allylnormorphine, more commonly known as nalorphine (B1233523). nih.govpnas.org This compound was found to counteract the respiratory depression caused by morphine, a major breakthrough in safety. nih.govpnas.org However, nalorphine was not a "pure" antagonist; it possessed mixed agonist-antagonist properties, meaning it could produce its own analgesic and sometimes undesirable psychotomimetic effects. nih.govwikipedia.org
The quest for a pure antagonist—a compound that would block opioid receptors without activating them—culminated in the synthesis of naloxone (B1662785) in 1960. cambridge.org Naloxone proved to be a potent opioid antagonist with minimal to no intrinsic agonist activity, making it a much safer and more effective antidote for opioid overdose. nih.govcambridge.org Following naloxone, other antagonists like naltrexone (B1662487) were developed, offering different durations of action and clinical applications. nih.gov This progression from mixed-action compounds to pure antagonists laid the groundwork for more sophisticated research tools, including quaternary derivatives.
Rationale for Developing Quaternary Opioid Antagonists
The development of quaternary opioid antagonists stemmed from a need to understand the distinct roles of the central nervous system (CNS) and the peripheral nervous system in mediating the effects of opioids. Opioid receptors are located not only in the brain and spinal cord but also in peripheral tissues, such as the gastrointestinal tract. frontiersin.orgcambridge.org
Standard opioid antagonists, like naloxone and naltrexone, are tertiary amines. nih.gov Their relatively non-polar nature allows them to cross the blood-brain barrier (BBB), a protective membrane that separates the circulating blood from the brain's extracellular fluid. nih.govresearchgate.net Consequently, when administered systemically, they block opioid receptors both centrally and peripherally.
To isolate and study the peripheral effects of opioids, scientists needed antagonists that could not cross the BBB. nih.gov The solution was quaternization. By adding a fourth organic substituent to the nitrogen atom of a tertiary antagonist, a quaternary ammonium (B1175870) salt is formed. nih.govresearchgate.net This process introduces a permanent positive charge and increases the molecule's polarity and water solubility, thereby severely restricting its ability to penetrate the BBB. researchgate.netwikipedia.org
These peripherally acting μ-opioid receptor antagonists (PAMORAs) allow researchers to block opioid effects in the gut, such as constipation, without reversing the centrally-mediated pain relief (analgesia). nih.govmdpi.com This has been crucial for developing treatments for opioid-induced side effects and for distinguishing which opioid actions originate in the CNS versus the periphery. nih.govmdpi.com
Positioning Diallylnormorphinium Bromide within the Landscape of Narcotic Antagonists
This compound is a quaternary ammonium derivative of the mixed agonist-antagonist nalorphine. nih.gov As a quaternary compound, its primary characteristic in research is its inability to readily cross the blood-brain barrier. nih.gov This property positions it as a tool for investigating peripheral opioid receptor functions.
While compounds like methylnaltrexone (B1235389) have advanced to clinical use for treating opioid-induced constipation, this compound remains primarily a research compound. nih.govrndsystems.com It serves as a classic example of a quaternary antagonist used in experimental pharmacology to explore the geography of the opioid system.
Below is a data table comparing different types of opioid antagonists, highlighting the properties that define their use in research and medicine.
| Compound Name | Type | Primary Site of Action | Crosses Blood-Brain Barrier? | Primary Research/Clinical Use |
| Nalorphine | Mixed Agonist-Antagonist | Central & Peripheral | Yes | Historical; early antagonist studies nih.govpnas.org |
| Naloxone | Pure Antagonist | Central & Peripheral | Yes | Opioid overdose reversal cambridge.orgfrontiersin.org |
| Naltrexone | Pure Antagonist | Central & Peripheral | Yes | Treatment of opioid and alcohol use disorders nih.govmdpi.com |
| This compound | Quaternary Antagonist | Peripheral | No | Research tool to study peripheral opioid effects nih.govnih.gov |
| Methylnaltrexone | Quaternary Antagonist (PAMORA) | Peripheral | No | Treatment of opioid-induced constipation nih.govnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
69576-07-4 |
|---|---|
Molecular Formula |
C22H26BrNO3 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3,3-bis(prop-2-enyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;bromide |
InChI |
InChI=1S/C22H25NO3.BrH/c1-3-10-23(11-4-2)12-9-22-15-6-8-18(25)21(22)26-20-17(24)7-5-14(19(20)22)13-16(15)23;/h3-8,15-16,18,21,25H,1-2,9-13H2;1H/t15-,16+,18-,21-,22-;/m0./s1 |
InChI Key |
XTSDVLPUGNZBOS-IQHKCCLNSA-N |
SMILES |
C=CC[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)CC=C.[Br-] |
Isomeric SMILES |
C=CC[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)CC=C.[Br-] |
Canonical SMILES |
C=CC[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)CC=C.[Br-] |
Synonyms |
diallylnormorphine diallylnormorphinium bromide diallylnormorphinium bromide, iodide(5alpha,6alpha)-isome |
Origin of Product |
United States |
Synthesis and Chemical Development of Diallylnormorphinium Bromide
Methodologies for Chemical Synthesis of Diallylnormorphinium Bromide
The primary synthetic route to this compound involves a sequence starting from the parent alkaloid, morphine.
N-Demethylation of Morphine: The foundational step is the removal of the N-methyl group from morphine (C₁₇H₁₉NO₃) to produce normorphine (C₁₆H₁₇NO₃). wikipedia.orgchim.it This transformation is crucial as the secondary amine of normorphine is the reactive site for subsequent alkylations. chim.it Various reagents have been developed for this N-demethylation, including cyanogen (B1215507) bromide in the von Braun reaction or the use of chloroformates like phenyl or ethyl chloroformate, followed by hydrolysis. chim.itwikipedia.org More modern methods have also employed iron-catalyzed Polonovski-type reactions to achieve this conversion efficiently. capes.gov.br The choice of method often depends on balancing yield, reaction conditions, and the toxicity of the reagents. capes.gov.br Normorphine itself is a key intermediate for producing a wide range of both opioid agonists and antagonists. wikipedia.org
N-Allylation of Normorphine: The resulting normorphine is then subjected to N-allylation to produce N-allylnormorphine, a well-known opioid antagonist also called nalorphine (B1233523) (C₁₉H₂₁NO₃). acs.orgmdpi.comgoogle.com This reaction is typically an alkylation where the secondary amine of normorphine attacks an allyl halide, most commonly allyl bromide (CH₂=CHCH₂Br), in the presence of a base. acs.orggoogle.com The base, such as sodium bicarbonate or potassium carbonate, neutralizes the hydrobromic acid formed during the reaction, driving it to completion. google.comgoogle.com The reaction of normorphine base with allyl bromide can be carried out at elevated temperatures (e.g., 70°C) to yield the hydrobromide salt of N-allylnormorphine. acs.org
The final step in the synthesis is the quaternization of the tertiary amine, N-allylnormorphine (nalorphine). This reaction converts the nitrogen atom into a quaternary ammonium (B1175870) cation, permanently altering its charge and steric bulk.
The process involves reacting N-allylnormorphine with an additional equivalent of an allylating agent, specifically allyl bromide. In this S_N2 reaction, the lone pair of electrons on the nitrogen atom of nalorphine attacks the electrophilic carbon of allyl bromide. This forms a new carbon-nitrogen bond, resulting in the diallylated product, this compound (C₂₂H₂₆BrNO₃). The bromide ion from the allyl bromide becomes the counter-ion to the positively charged quaternary ammonium center. This type of reaction, forming a quaternary ammonium salt from a tertiary amine, is a standard and well-established transformation in organic chemistry. mdma.ch
A general representation of the final quaternization step is shown below:
N-allylnormorphine (Nalorphine) + Allyl bromide → this compound
This straightforward addition completes the synthesis, yielding the target quaternary ammonium compound.
Multistep Synthesis Approaches
Structural Analogs and Derivative Chemistry of this compound
The chemical exploration of the morphine scaffold has not been limited to a single derivative. A vast number of structural analogs have been synthesized for research purposes, primarily to understand structure-activity relationships (SAR) at opioid receptors. nih.govfrontiersin.org
The synthesis of N-allyl morphine derivatives is a cornerstone of opioid research. The replacement of the N-methyl group with an N-allyl group was a historic development, leading to the discovery of nalorphine, the first opioid antagonist. mdpi.com The general synthetic strategy mirrors the initial steps for this compound: N-demethylation of a parent morphinan (B1239233) followed by N-allylation. google.comtandfonline.com
This approach has been applied to various morphine-related structures. For instance, N-allylnorcodeine (nalodeine) is synthesized by the N-allylation of norcodeine. wikipedia.orgnih.gov Hundreds of N-substituted normorphine analogs have been created by reacting normorphine with different alkylating agents to probe the effects of the nitrogen substituent's size, shape, and electronics on pharmacological activity. nih.gov
The table below summarizes key N-substituted derivatives and their synthesis precursors.
| Derivative Name | Precursor (Secondary Amine) | N-Substituent | Alkylating Agent Example |
| Nalorphine | Normorphine | Allyl | Allyl bromide acs.org |
| Naltrexone (B1662487) | Noroxymorphone | Cyclopropylmethyl | Cyclopropylmethyl bromide mdpi.com |
| Nalbuphine | Noroxymorphone | Cyclobutylmethyl | Cyclobutylmethyl bromide akjournals.com |
| Naloxone (B1662785) | Noroxymorphone | Allyl | Allyl bromide mdpi.com |
This table illustrates the common synthetic strategy of N-alkylation on a nor-morphinan scaffold to produce various functionally diverse derivatives.
Structural modifications of morphinan compounds, including those related to this compound, are undertaken to investigate their interaction with opioid receptors (mu, kappa, and delta). nih.govnih.gov The nature of the substituent at the nitrogen atom is a critical determinant of a compound's pharmacological profile, which can range from full agonist to partial agonist to pure antagonist. mdpi.com
The addition of an allyl group to normorphine to create nalorphine famously converted the agonist properties of morphine into a compound with mixed agonist-antagonist activity. wikipedia.orgmdpi.com Further research led to the understanding that larger N-substituents, such as cyclopropylmethyl or cyclobutylmethyl, could produce potent antagonists like naltrexone and nalbuphine. mdpi.comakjournals.com
Quaternization, as in the formation of this compound, is another significant modification. Introducing a permanent positive charge on the nitrogen atom drastically alters the molecule's ability to cross biological membranes, such as the blood-brain barrier. This strategy is often used in research to create peripheral-acting tools. For example, quaternary antagonists like N,N-diallylnormorphinium bromide can be used to study peripheral opioid receptor effects without the central effects typically seen with their tertiary amine counterparts. physiology.org These modifications are essential tools for dissecting the complex pharmacology of the opioid system. nih.govfrontiersin.org
Preclinical Pharmacological Characterization of Diallylnormorphinium Bromide
In Vitro Receptor Binding and Functional Assays
In vitro studies are fundamental to characterizing the interaction of a compound with its molecular targets. These assays determine a drug's affinity, selectivity, and functional effect at the receptor level in a controlled cellular environment.
Table 1: Inferred Opioid Receptor Affinity Profile for Diallylnormorphinium Bromide
| Receptor Subtype | Inferred Affinity | Evidence |
|---|---|---|
| Mu (µ) | Present | Blocks morphine-induced effects, which are primarily µ-opioid receptor-mediated. researchgate.netphysiology.org |
| Delta (δ) | Not specified | Data not available in search results. |
Ligand-receptor interaction kinetics describe the rate at which a drug associates with (kon) and dissociates from (koff) its receptor. malvernpanalytical.com These kinetic parameters can influence the onset and duration of a drug's action and can be a factor in its pharmacological profile, including aspects like biased agonism. elifesciences.orgnih.gov For instance, some studies have shown that higher efficacy agonists can produce a more rapid association of downstream signaling molecules. elifesciences.org As an antagonist, the dissociation rate of this compound from the opioid receptor would be a key parameter in determining its duration of action. However, specific studies detailing the association and dissociation kinetics of this compound at opioid receptors are not presently available in the reviewed literature.
Functional assays in cellular models determine whether a ligand that binds to a receptor acts as an agonist (activating the receptor) or an antagonist (blocking the receptor from being activated by an agonist). msdmanuals.com For an opioid antagonist, functional efficacy is demonstrated by its ability to inhibit the signaling cascade initiated by an agonist like morphine. This is often measured by assessing downstream effects such as the inhibition of adenylyl cyclase or the recruitment of β-arrestin. nih.gov While this compound is characterized as an opioid receptor antagonist, specific data from cellular functional assays quantifying its potency (e.g., IC₅₀ or Kb values) in blocking agonist-induced activity are not described in the available search results. Its antagonist properties have been confirmed through in vivo functional observations. researchgate.netphysiology.org
Ligand-Receptor Interaction Kinetics
In Vivo Pharmacological Efficacy Studies in Animal Models
In vivo studies assess the effects of a compound in a whole, living organism, providing crucial information about its physiological actions and potential therapeutic utility.
Research in animal models has demonstrated the ability of this compound to counteract the effects of opioids. In studies using conscious dogs, intravenous administration of this compound was shown to block the effects of morphine. researchgate.netphysiology.org Specifically, it prevented morphine from initiating phase III of the migrating myoelectric complex (MMEC), a distinct pattern of gastrointestinal motility. researchgate.netphysiology.org This finding is significant as it demonstrates a clear antagonistic effect on a physiological process modulated by opioids. This action is consistent with that of other peripherally acting opioid antagonists which are used to mitigate opioid side effects like constipation. stanford.edu
Table 2: Summary of In Vivo Attenuation of Opioid Effects by this compound
| Animal Model | Opioid Agonist | Effect Measured | Outcome | Citation |
|---|
The brain's opioid system, particularly in regions like the ventral tegmental area (VTA) and nucleus accumbens (NAc), plays a critical role in mediating the rewarding and addictive properties of opiates. nih.govelifesciences.org Opioid antagonists can block these reward pathways. nih.gov As an opioid antagonist, this compound would be expected to modulate these circuits. However, its structure as a quaternary amine suggests it is unlikely to cross the blood-brain barrier to a significant extent. This would limit its ability to interact with the central opioid receptors that govern reward and addiction. nih.govnih.gov While there are no specific studies found that directly investigate the effect of this compound on opiate reward pathways, its presumed peripheral action suggests it would not have a primary effect on the central nervous system components of opiate reward.
Influence on Gastrointestinal Motility in Animal Models
This compound, a quaternary opioid receptor antagonist, has been evaluated in animal models to determine its influence on gastrointestinal motility. As a quaternary ammonium (B1175870) compound, it possesses structural characteristics that limit its ability to cross the blood-brain barrier, thus primarily exerting its effects on peripheral systems.
Research in rat models has explored the effects of N,N-diallyl-normorphinium (DANM) on intestinal propulsion. nih.gov In these studies, intestinal transit was assessed by measuring the progression of a radioactive chromium marker through the small intestine. When administered alone, either intravenously or directly into the brain's ventricles (intracerebroventricularly), DANM did not demonstrate any intrinsic effect on increasing or decreasing intestinal propulsion. nih.gov
However, its role as an antagonist becomes evident in the context of opioid-induced motility changes. Morphine, a well-known opioid, significantly inhibits intestinal propulsion, partly through action on opioid receptors in the brain. nih.gov When DANM was administered intracerebroventricularly prior to a subcutaneous injection of morphine, it successfully reduced the anti-propulsive, or slowing, effect of the morphine. nih.gov In contrast, when DANM was given intravenously, it did not prevent the anti-propulsive action of subcutaneously administered morphine, indicating that the peripherally available antagonist did not counteract the centrally-mediated effects of morphine on gut motility in this model. nih.gov These findings suggest that morphine's impact on small intestinal propulsion in rats is at least partially mediated by an action on brain opioid receptors, which can be antagonized by centrally administered DANM. nih.gov
Further studies in conscious dogs equipped with electrodes to measure myoelectric activity showed that morphine induces phase III of the migrating myoelectric complex (MMEC), a pattern of electrical activity associated with intestinal contractions. The intravenous administration of N,N-diallylnormorphinium bromide was found to block this morphine-induced effect, demonstrating its antagonistic action at peripheral opioid receptors in the gut. physiology.org
| Animal Model | Compound & Administration Route | Context | Observed Effect on Gastrointestinal Motility | Reference |
|---|---|---|---|---|
| Rat | Diallylnormorphinium (Intravenous or Intracerebroventricular) | Administered alone | No increase or decrease in intestinal propulsion. | nih.gov |
| Rat | Diallylnormorphinium (Intracerebroventricular) + Morphine (Subcutaneous) | Antagonism of opioid effect | Reduced the anti-propulsive effect of morphine. | nih.gov |
| Rat | Diallylnormorphinium (Intravenous) + Morphine (Subcutaneous) | Antagonism of opioid effect | Did not reduce the anti-propulsive action of morphine. | nih.gov |
| Dog | This compound (Intravenous) + Morphine (Intravenous) | Antagonism of opioid effect | Blocked morphine-induced initiation of phase III of the migrating myoelectric complex (MMEC). | physiology.org |
Investigation of Conditioned Taste Aversion in Laboratory Animals
Conditioned taste aversion (CTA) is a powerful form of learning where an animal associates the taste of a substance with subsequent illness, leading to avoidance of that substance. This paradigm has been used to investigate the aversive effects of various compounds, including opioid antagonists like this compound.
In a study utilizing a sensitive taste conditioning test in rats, the aversive effect of diallylnormorphinium was evaluated. The compound was administered subcutaneously to both drug-naive rats and rats that had been made physically dependent on morphine through the implantation of a morphine pellet. nih.gov Diallylnormorphinium is a quaternary compound that does not readily cross the blood-brain barrier, suggesting its effects are primarily mediated by peripheral receptors. nih.gov
| Animal Model | Compound & Administration Route | Key Finding | Inferred Mechanism of Aversion | Reference |
|---|---|---|---|---|
| Drug-naive rats | Diallylnormorphinium (Subcutaneous) | Produced a dose-dependent taste aversion. | Peripheral antagonist activity. | nih.gov |
| Morphine-dependent rats | Diallylnormorphinium (Subcutaneous) | The dose-response curve for taste aversion was not significantly different from that in naive rats. | Aversion does not show the potentiation effect seen with central antagonists, supporting a peripheral mechanism. | nih.gov |
Mechanistic Studies of Diallylnormorphinium Bromide Action
Elucidation of Opioid Receptor Antagonism Mechanisms
The primary mechanism of action of Diallylnormorphinium bromide is its interaction with opioid receptors, leading to the blockade of effects induced by opioid agonists. The specifics of this antagonism, whether competitive or non-competitive, and the potential for allosteric modulation are critical for a comprehensive understanding of its pharmacological profile.
Competitive and Non-Competitive Antagonism Mechanisms
Opioid antagonists can block the effects of agonists through different mechanisms. Competitive antagonists bind to the same site on the receptor as the agonist, and their inhibitory effect can be overcome by increasing the concentration of the agonist. nih.gov In contrast, non-competitive antagonists may bind to the same site irreversibly or to a different (allosteric) site, and their effect cannot be surmounted by increasing the agonist concentration. mdpi.com
While specific studies detailing the competitive or non-competitive nature of this compound at the molecular level are not extensively available in the public domain, its structural similarity to other opioid antagonists like naloxone (B1662785) and naltrexone (B1662487) suggests it likely acts as a competitive antagonist at opioid receptors. nih.govmhmedical.com These antagonists typically compete with opioid agonists for the orthosteric binding site on the receptor. nih.gov
Allosteric Modulation Considerations
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov These modulators can be positive (PAMs), negative (NAMs), or neutral, enhancing, inhibiting, or having no effect on the agonist's action, respectively. nih.govrsc.org This mechanism offers the potential for greater receptor subtype selectivity and a more nuanced modulation of receptor function. rsc.org
Currently, there is a lack of published research to suggest that this compound functions as an allosteric modulator of opioid receptors. Its primary characterization in the scientific literature is that of a classical opioid receptor antagonist, presumably acting at the orthosteric site.
Differential Central Versus Peripheral Pharmacological Actions
A key area of research involving this compound has been its use in distinguishing between the central nervous system (CNS) and peripheral effects of opioids. This is largely due to its properties as a quaternary ammonium (B1175870) compound, which are expected to limit its ability to cross the blood-brain barrier.
Assessment of Blood-Brain Barrier Permeability in Preclinical Models
The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. biocytogen.com The permeability of this barrier is a critical factor determining a drug's central versus peripheral activity. Quaternary ammonium compounds, due to their permanent positive charge and generally higher hydrophilicity, are typically restricted from crossing the BBB.
Preclinical studies have utilized this compound (also referred to as N,N-diallyl-normorphinium or DANM) based on the premise of its poor BBB permeability. Research designed to separate the central and peripheral actions of morphine has relied on this characteristic. For instance, when administered peripherally (e.g., intravenously), this compound is expected to exert its antagonistic effects primarily on peripheral opioid receptors, with minimal access to the brain. nih.gov
Comparative Effects of Intracerebroventricular versus Peripheral Administration in Animal Studies
To definitively demonstrate the differential central and peripheral actions of this compound, researchers have employed direct administration into the central nervous system via intracerebroventricular (i.c.v.) injection and compared its effects to peripheral administration.
A notable study in rats investigated the role of central opioid receptors in the inhibitory effect of subcutaneously administered morphine on intestinal propulsion. nih.gov In this study, the key findings were:
Intracerebroventricular (i.c.v.) Administration: When this compound was administered directly into the cerebral ventricles, it significantly reduced the anti-propulsive effect of subcutaneously administered morphine. nih.gov
Intravenous (i.v.) Administration: In contrast, when the same dose of this compound was given intravenously, it failed to antagonize the effects of morphine on intestinal motility. nih.gov
Independent Effects: this compound administered by itself, either i.c.v. or i.v., did not have any effect on intestinal propulsion. nih.gov
These results strongly indicate that this compound does not readily cross the blood-brain barrier. When administered peripherally, it does not reach the central sites of morphine's action in sufficient concentrations to exert an antagonistic effect. However, when delivered directly to the CNS, it effectively blocks the central opioid receptors mediating the observed pharmacological response. This experimental design provides robust evidence for the partial mediation of morphine's peripheral effects through a central mechanism of action. nih.gov
Table 1: Effect of this compound (DANM) on Morphine-Induced Inhibition of Intestinal Propulsion in Rats nih.gov
| Treatment Group | Route of DANM Administration | Effect on Morphine's Anti-propulsive Action |
| Morphine + DANM | Intracerebroventricular (i.c.v.) | Reduced |
| Morphine + DANM | Intravenous (i.v.) | Not reduced |
This table summarizes the findings from the study by Brown & Pennefather (1987), demonstrating the differential effects of central versus peripheral administration of this compound.
Segregation of Opioid Receptor Subtypes Mediating Central and Peripheral Effects
The opioid system comprises multiple receptor subtypes, primarily the mu (µ), delta (δ), and kappa (κ) receptors, which are distributed throughout the central and peripheral nervous systems. nih.gov These subtypes are responsible for mediating the diverse physiological and pharmacological effects of opioids. mdpi.com
While this compound has been instrumental in separating central from peripheral opioid actions, there is a lack of specific research delineating its antagonist activity at the different opioid receptor subtypes in mediating these distinct effects. It is generally considered a non-selective opioid antagonist, implying it can block mu, delta, and kappa receptors. However, without specific binding affinity data (Ki values) for this compound at each receptor subtype, it is difficult to ascertain if it possesses any degree of selectivity that might influence the interpretation of studies in which it is used. For example, if it were to have a higher affinity for mu-opioid receptors, its effects would be more pronounced at sites where mu-receptors mediate the action of the co-administered agonist. The specific receptor subtypes involved in the central modulation of intestinal motility by morphine are known to be predominantly mu-opioid receptors. elifesciences.org Therefore, the antagonism observed with i.c.v. This compound is likely due to the blockade of these central mu-opioid receptors. nih.gov
Diallylnormorphinium Bromide As a Research Tool in Opioid Pharmacology
Utility in Dissecting Opioid Receptor Localization and Function
The primary utility of diallylnormorphinium bromide in research lies in its capacity to selectively act on peripheral opioid receptors without significantly affecting those in the central nervous system (CNS). nih.gov Opioid receptors are widely expressed not only in the CNS but also in peripheral tissues, including sensory neurons and immune cells. nih.govmaedica.ro this compound allows researchers to isolate and study the functions of these peripheral receptors.
Probing Peripheral Opioid Receptor Contributions to Physiological Processes
This compound has been employed in studies to investigate the role of peripheral opioid receptors in various physiological processes, particularly in the modulation of pain. Research has shown that the local application of opioid agonists can produce potent analgesic effects by activating peripheral opioid receptors, especially in inflamed tissues. nih.gov This peripheral analgesia occurs without the centrally mediated side effects commonly associated with systemic opioids, such as respiratory depression and sedation. nih.govmaedica.ro
In preclinical models, the administration of a peripherally restricted opioid antagonist like this compound can be used to block the effects of peripherally acting opioid agonists. This allows researchers to confirm that the observed analgesic effects are indeed mediated by peripheral receptors. For instance, in models of inflammatory pain, inflammation can increase the expression and transport of opioid receptors in peripheral sensory neurons, enhancing the analgesic efficacy of peripherally acting opioids. nih.govmaedica.ro
Table 1: Research Findings on Peripheral Opioid Receptor Contributions
| Research Area | Key Finding | Implication |
|---|---|---|
| Inflammatory Pain | Localized opioid action in inflamed tissues reduces pain. nih.gov | Development of peripherally targeted pain therapies with fewer CNS side effects. nih.govmaedica.ro |
| Receptor Upregulation | Inflammation increases the number of opioid receptors on peripheral neurons. maedica.ro | Enhanced analgesic effect of opioids in inflamed conditions. maedica.ro |
Differentiating Central and Peripheral Mechanisms of Opioid Action in Research Paradigms
A significant challenge in opioid research is distinguishing between the central and peripheral effects of opioid drugs. This compound is a key tool in this endeavor. By administering it systemically, researchers can antagonize peripheral opioid receptors. If the effects of a systemically administered opioid agonist are blocked by this compound, it indicates a peripheral mechanism of action. Conversely, if the effects persist, it suggests a central mechanism.
This experimental design has been crucial in understanding the complex interplay between central and peripheral opioid systems in various physiological and pathological states. nih.gov It has helped to clarify the mechanisms underlying opioid-induced analgesia, as well as side effects like constipation, which is primarily mediated by peripheral opioid receptors in the gastrointestinal tract. nih.gov
Applications in Investigating Opioid Dependence and Withdrawal Phenomena
The distinction between central and peripheral opioid actions is also critical in the study of opioid dependence and withdrawal.
Role in Studies of Opioid Withdrawal Syndromes in Preclinical Settings
Opioid withdrawal is a debilitating condition characterized by a host of aversive symptoms. nih.govmedlineplus.gov Preclinical studies in animal models are essential for understanding the neurobiological basis of withdrawal and for developing new treatments. nih.gov In these settings, this compound can be used to investigate the contribution of peripheral opioid receptors to the expression of withdrawal signs.
By administering this compound prior to precipitating withdrawal with a centrally acting antagonist like naloxone (B1662785), researchers can determine which withdrawal symptoms are mediated peripherally. This has helped to elucidate the complex neuropharmacology of opioid withdrawal, which involves both central and peripheral components. nih.gov For example, some autonomic signs of withdrawal may have a peripheral component that can be attenuated by a peripherally restricted antagonist.
Analysis of Opioid Reinforcement and Reward Circuitry in Animal Models
The reinforcing and rewarding effects of opioids are major drivers of addiction and are primarily mediated by the central nervous system, particularly within the brain's reward circuitry. nih.govmdpi.com Animal models such as self-administration and conditioned place preference (CPP) are used to study these effects. frontiersin.org
In these models, this compound can be used as a negative control to demonstrate that the rewarding effects of opioids are not mediated by peripheral receptors. For instance, if an animal continues to self-administer an opioid despite the presence of this compound, it provides strong evidence that the drug's reinforcing properties are centrally mediated. This helps to validate the role of specific brain regions and neurotransmitter systems, such as the mesolimbic dopamine (B1211576) system, in opioid reward. nih.gov
Table 2: this compound in Opioid Dependence Research
| Research Area | Application of this compound | Key Insight |
|---|---|---|
| Withdrawal Syndromes | Blockade of peripheral opioid receptors during precipitated withdrawal. nih.gov | Helps to differentiate central versus peripheral contributions to withdrawal symptoms. nih.gov |
| Reinforcement and Reward | Used as a negative control in self-administration and CPP studies. frontiersin.org | Confirms the central mediation of opioid reward and reinforcement. nih.gov |
Contributions to Structure-Activity Relationship (SAR) Research in Opioid Antagonists
Structure-activity relationship (SAR) studies are fundamental to the design of new drugs. nih.gov In the field of opioid antagonists, SAR research aims to understand how chemical modifications to a molecule affect its binding affinity and functional activity at opioid receptors. mdpi.comnih.gov
The development of this compound itself is a product of SAR principles. The addition of a second allyl group to the nitrogen atom of normorphine, along with quaternization to form the bromide salt, results in a molecule that retains antagonist properties but is excluded from the CNS. This demonstrated that it is possible to dissociate the peripheral and central effects of opioid antagonists through chemical modification.
This concept has been influential in the subsequent design of other peripherally restricted opioid antagonists. By systematically altering the structure of opioid ligands and observing the effects on their ability to cross the blood-brain barrier and interact with peripheral versus central receptors, medicinal chemists can develop new therapeutic agents with improved side-effect profiles. mdpi.com For example, this line of research has contributed to the development of peripherally acting mu-opioid receptor antagonists for the treatment of opioid-induced constipation. mdpi.com
Impact of Quaternary Ammonium (B1175870) Structure on Receptor Interaction and Tissue Distribution
The defining structural feature of this compound is its quaternary ammonium group. This feature consists of a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com This permanent cationic charge is the primary determinant of its pharmacokinetic and pharmacodynamic properties, particularly its interaction with opioid receptors and its distribution throughout the body's tissues.
The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). Due to its charge and associated high polarity, this compound, like other quaternary opioid antagonists, does not readily cross the blood-brain barrier. nih.govnih.gov This characteristic is crucial for its use as a research tool to differentiate between the central and peripheral effects of opioids. When administered systemically, its actions are largely confined to peripheral tissues, as it is excluded from the brain. nih.govnih.gov
This peripheral restriction has been demonstrated in various studies. For instance, in rats, subcutaneous (s.c.) injection of diallylnormorphinium did not produce a taste aversion, a centrally mediated effect, whereas direct intraventricular (i.c.v.) injection did. nih.gov This contrasts with tertiary amine antagonists like naloxone, which readily cross the BBB and elicit central effects regardless of the administration route. nih.govnih.gov The peripheral action of quaternary opioid antagonists is further supported by studies on other similar compounds like methylnaltrexone (B1235389) and naloxone methiodide, which also show limited CNS penetration. nih.govelifesciences.org
The interaction of the quaternary ammonium group with opioid receptors is primarily electrostatic. The positively charged nitrogen atom is thought to interact with an anionic site on the opioid receptor, which is a key component of the ligand-binding pocket. nih.gov This interaction contributes significantly to the binding affinity of the antagonist for the receptor. While the core morphinan (B1239233) structure provides the specificity for opioid receptors, the quaternary ammonium group anchors the molecule to the receptor, preventing the conformational changes necessary for receptor activation and thus producing an antagonistic effect.
The tissue distribution of this compound is therefore characterized by higher concentrations in peripheral tissues and organs with significant opioid receptor expression, such as the gastrointestinal tract, and very low concentrations in the central nervous system. mdpi.comfrontiersin.org This allows researchers to investigate the role of peripheral opioid receptors in various physiological processes, such as gastrointestinal motility, without the confounding influence of central opioid receptor blockade. physiology.org For example, diallylnormorphinium has been used to demonstrate that the effects of morphine on initiating migrating myoelectric complexes in the gut are mediated by peripheral opioid receptors. physiology.org
Table 1: Impact of Quaternary Structure on BBB Penetration and Primary Site of Action
| Compound | Chemical Structure | Blood-Brain Barrier Penetration | Primary Site of Action |
| Diallylnormorphinium | Quaternary Ammonium | Low | Peripheral |
| Naloxone | Tertiary Amine | High | Central and Peripheral |
| Methylnaltrexone | Quaternary Ammonium | Low | Peripheral |
| Naltrexone (B1662487) | Tertiary Amine | High | Central and Peripheral |
Comparative SAR Analysis with Other Opioid Antagonist Classes
The structure-activity relationship (SAR) of this compound is best understood by comparing it with other classes of opioid antagonists, primarily the tertiary amine antagonists from which it is derived. The key structural difference lies in the nitrogen atom of the morphinan skeleton.
In tertiary amine antagonists like naloxone and naltrexone, the nitrogen atom is bonded to three carbon atoms and can exist in both ionized (protonated) and non-ionized forms at physiological pH. painphysicianjournal.com This equilibrium allows them to readily cross the lipid-rich blood-brain barrier in their non-ionized state and interact with both central and peripheral opioid receptors. nih.govnih.gov
The conversion of a tertiary amine opioid antagonist to a quaternary ammonium derivative, such as the N,N-diallyl substitution in diallylnormorphinium, involves the permanent quaternization of the nitrogen atom. This seemingly minor modification has profound pharmacological consequences. As discussed previously, the permanent positive charge significantly restricts its ability to cross the blood-brain barrier.
From a SAR perspective, the N-substituent on the morphinan nitrogen is a critical determinant of a ligand's activity as an agonist or antagonist. Small alkyl groups like a methyl group (as in morphine) generally confer agonist properties. Larger substituents, such as an allyl group (as in nalorphine (B1233523) and naloxone) or a cyclopropylmethyl group (as in naltrexone), typically result in antagonist or mixed agonist-antagonist properties. Diallylnormorphinium retains the N-allyl group characteristic of antagonists, but the addition of a second allyl group to create the quaternary structure solidifies its antagonist profile while confining its action to the periphery.
When compared to other quaternary opioid antagonists like methylnaltrexone, diallylnormorphinium shares the characteristic of peripheral restriction. nih.gov Methylnaltrexone, a quaternary derivative of naltrexone, is another widely used peripherally acting mu-opioid receptor antagonist (PAMORA). nih.govrelistorhcp.com The choice between these agents in research often depends on the specific experimental design and desired pharmacokinetic profile.
The development of various opioid antagonists has been a cornerstone of opioid research, allowing for the elucidation of receptor function and the differentiation between central and peripheral effects. frontiersin.org The creation of peripherally selective antagonists like diallylnormorphinium was a significant step in understanding the physiological roles of opioid receptors located outside the central nervous system. mdpi.com
Table 2: Comparative SAR of Opioid Antagonists
| Compound | Nitrogen Structure | N-Substituent(s) | Key SAR Feature | Pharmacological Class |
| Morphine | Tertiary Amine | Methyl | Small alkyl group | µ-Opioid Agonist |
| Naloxone | Tertiary Amine | Allyl | Larger alkyl group | Opioid Antagonist |
| Naltrexone | Tertiary Amine | Cyclopropylmethyl | Larger alkyl group | Opioid Antagonist |
| Diallylnormorphinium | Quaternary Ammonium | Two Allyl groups | Quaternized nitrogen | Peripheral Opioid Antagonist |
| Methylnaltrexone | Quaternary Ammonium | Cyclopropylmethyl, Methyl | Quaternized nitrogen | Peripheral Opioid Antagonist |
Advanced Research Considerations and Future Directions for Diallylnormorphinium Bromide Studies
Exploration of Novel Preclinical Models for Opioid Antagonism Research
Future research on Diallylnormorphinium bromide would necessitate moving beyond simple, acute models of opioid action. To fully understand its potential, particularly as a peripherally restricted opioid antagonist, a variety of advanced preclinical models should be employed. These models are crucial for investigating efficacy in complex disease states where peripheral opioid receptor antagonism is desirable without affecting central analgesia.
Relevant models could include:
Post-operative Ileus (POI) Models: In rodents, POI can be induced by surgical manipulation of the intestine. The efficacy of this compound in accelerating the recovery of gastrointestinal transit could be compared against established peripherally acting µ-opioid receptor antagonists (PAMORAs) like Alvimopan or Methylnaltrexone (B1235389). cambridge.orgopenaccessjournals.com
Chemotherapy-Induced Nausea and Vomiting (CINV) Models: In species like the ferret, which has a vomiting reflex, the ability of this compound to counteract opioid-exacerbated CINV could be assessed.
Inflammatory Pain Models: Models such as the carrageenan- or complete Freund's adjuvant (CFA)-induced paw edema model in rats could be used to ensure that this compound does not interfere with the central analgesic effects of opioids administered for pain relief, a key feature for a peripherally restricted antagonist. nih.gov
Models of Opioid-Induced Bowel Dysfunction (OIBD): Chronic constipation can be induced in rodents through repeated morphine administration. These models would be essential to characterize the long-term efficacy of this compound in preventing or reversing OIBD, a common and debilitating side effect of chronic opioid therapy. mdpi.comwikipedia.org
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species (Excluding Human Data)
A thorough understanding of the relationship between drug concentration and its effect is fundamental. For this compound, integrated PK/PD modeling would be essential to predict its behavior and optimize its potential therapeutic window. floridahealth.gov
Pharmacokinetic (PK) Studies: Initial PK studies would involve administering this compound to various preclinical species (e.g., mice, rats, dogs, non-human primates) via different routes (e.g., intravenous, subcutaneous, oral) to determine key parameters. researchgate.netchemicalbook.com These parameters form the basis for allometric scaling to predict human pharmacokinetics. floridahealth.gov
Table 1: Illustrative Pharmacokinetic Parameters for a Hypothetical Compound in Preclinical Species This table is for illustrative purposes only and does not represent actual data for this compound.
| Parameter | Mouse | Rat | Dog | Monkey |
|---|---|---|---|---|
| Clearance (CL) (mL/min/kg) | 50 | 35 | 15 | 20 |
| Volume of Distribution (Vss) (L/kg) | 1.2 | 1.0 | 0.8 | 0.9 |
| Half-life (t½) (h) | 0.5 | 0.8 | 1.5 | 1.2 |
| Bioavailability (F) (%) | <1 | <1 | <2 | <1 |
Pharmacodynamic (PD) Modeling: PD studies would quantify the opioid-antagonistic effects of this compound. For example, the degree of reversal of morphine-induced inhibition of gastrointestinal transit could be measured at various dose levels. This data would then be integrated with the PK data to build a model that links plasma concentrations to the pharmacological response. Such models can help in selecting doses for further studies and provide insights into the duration of action. nih.govopenaccessjournals.com
Mechanistic Drug-Drug Interaction Studies in Preclinical Systems
Given that patients requiring a peripheral opioid antagonist are often on multiple medications, assessing the potential for drug-drug interactions (DDIs) is critical. goodrx.com
In Vitro Enzyme and Transporter Inhibition/Induction Profiling (Preclinical Context)
Enzyme Profiling: In vitro studies using liver microsomes or hepatocytes from preclinical species (rat, dog, monkey) and humans would be necessary to determine if this compound inhibits or induces major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). ebi.ac.ukmayoclinic.org 1-Aminobenzotriazole is an example of a non-specific CYP inhibitor used in such preclinical studies to assess the role of oxidative metabolism. goodrx.com This is crucial for predicting whether it could alter the metabolism of co-administered drugs.
Transporter Profiling: As a quaternary ammonium (B1175870) compound, this compound might interact with drug transporters. In vitro assays using cell lines that overexpress key uptake (e.g., OATP1B1, OATP1B3) and efflux (e.g., P-glycoprotein, BCRP) transporters would reveal if it is a substrate or inhibitor of these pathways. wikipedia.orgavma.orgcdc.gov Such interactions could affect its own disposition or that of other drugs.
Table 2: Hypothetical In Vitro DDI Profile for a Peripheral Opioid Antagonist This table is for illustrative purposes only and does not represent actual data for this compound.
| Assay | Target | Result (IC₅₀ or EC₅₀ in µM) | Potential for Interaction |
|---|---|---|---|
| CYP Inhibition | CYP3A4 | > 50 | Low |
| CYP2D6 | > 50 | Low | |
| Transporter Inhibition | P-glycoprotein (P-gp) | 25 | Possible |
| BCRP | > 50 | Low | |
| OATP1B1 | 40 | Low |
Potential for Pharmacodynamic Interactions with Other Therapeutic Agents (Preclinical Focus)
Pharmacodynamic interactions occur when one drug alters the pharmacological effect of another. clevelandclinic.org For this compound, key areas of investigation would include:
Interaction with Pro-motility Agents: Studies in animal models could explore if this compound acts synergistically with other gastrointestinal pro-motility drugs.
Interaction with Anticholinergic Drugs: Since anticholinergic agents like ipratropium (B1672105) bromide can cause constipation, it would be important to study any potential antagonistic or additive effects when co-administered in preclinical models. clevelandclinic.orgasahq.org
Interaction with Centrally-Acting Drugs: It would be critical to confirm in animal models that this compound does not interact with the therapeutic effects of various classes of centrally-acting drugs, such as antidepressants or anxiolytics, which are often co-prescribed with opioids.
Investigation of Potential Non-Opioid Receptor Mediated Effects in Preclinical Models (If Supported by Evidence)
While its primary mechanism is expected to be opioid receptor antagonism, a comprehensive preclinical evaluation should investigate potential off-target effects. uci.edu There is currently no evidence to suggest such effects for this compound. However, future research could involve broad receptor screening panels to identify any significant binding to non-opioid receptors (e.g., muscarinic, nicotinic, adrenergic receptors). nih.gov If any clinically relevant binding is identified, further functional assays in preclinical models would be warranted to determine if these interactions translate into a physiological effect, either beneficial or adverse. For example, some peptides are known to modulate opioid effects without directly acting on classical opioid receptors. mdpi.com
Development of Advanced Analytical Techniques for this compound in Biological Matrices (Preclinical Samples)
To support the pharmacokinetic and metabolism studies, robust and sensitive analytical methods are required to quantify this compound and its potential metabolites in preclinical biological samples like plasma, urine, and feces.
Method Development: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be the standard method of choice due to its high sensitivity and selectivity. Method development would focus on optimizing extraction from the biological matrix, chromatographic separation, and mass spectrometric detection. turkjps.org
Bromide Ion Analysis: As the compound is a bromide salt, specific methods for bromide analysis, such as ion chromatography, could also be considered, though this would be less specific to the parent drug molecule itself. cdc.govuci.edunih.gov
Validation: The developed analytical methods would need to be rigorously validated according to regulatory guidelines, ensuring accuracy, precision, linearity, and stability in the relevant preclinical matrices. mdpi.com
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structure of Diallylnormorphinium bromide in pharmaceutical research?
- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for purity assessment, while X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) validate structural integrity. For example, HPLC methods for bromide salts often use ion-pairing agents to improve resolution . XRD is critical for confirming crystallinity, as demonstrated in studies of methylammonium bromide .
Q. How should researchers design experiments to optimize the synthesis of this compound?
- Methodological Answer : Adopt iterative protocols with controlled variables (e.g., temperature, solvent ratios). Reference experimental frameworks for similar compounds, such as decarboxylative cross-coupling reactions using palladium catalysts, which emphasize reproducibility through rigorous stoichiometric control . Include parallel trials to identify optimal reaction conditions.
Q. What safety protocols are critical when handling bromide compounds in laboratory settings?
- Methodological Answer : Use inert adsorbents (e.g., silica, sand) for spill containment, and ensure ventilation to mitigate inhalation risks. Personal protective equipment (PPE) and self-contained breathing apparatus (SCBA) are mandatory during large-scale synthesis, as outlined in safety guidelines for allylmagnesium bromide .
Advanced Research Questions
Q. How can statistical methods address high variability in solute transport studies involving bromide ions?
- Methodological Answer : Apply K-means clustering or autoregressive models to analyze spatial-temporal variability in bromide migration data. For instance, field-scale studies of bromide transport in unsaturated soils reported coefficients of variation (CV) up to 50%, necessitating multivariate regression to distinguish localized anomalies from systemic trends .
Q. What strategies resolve contradictions in bromide concentration data across longitudinal studies?
- Methodological Answer : Cross-validate analytical methodologies (e.g., ion chromatography vs. spectrophotometry) to identify detection limit discrepancies. Historical data from the Floridan aquifer system showed that methodological shifts (e.g., improved detection thresholds) significantly altered bromide concentration profiles . Calibrate instruments using certified reference materials (CRMs) to ensure consistency.
Q. How do transient environmental factors influence the transport kinetics of bromide derivatives in heterogeneous media?
- Methodological Answer : Incorporate computational fluid dynamics (CFD) models to simulate bidaily irrigation effects on solute velocity. Field experiments demonstrated that transient water flux can reduce vertical solute velocity by nearly 50% in unsaturated loamy sand, requiring adaptive sampling intervals to capture dynamic transport volumes .
Q. What advanced spectroscopic techniques enhance the characterization of bromide-based compounds under non-ambient conditions?
- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with FTIR to study thermal decomposition pathways. For example, vapor pressure estimation of formamidinium bromide via TGA-derived mass loss rates provides insights into stability under high-temperature conditions .
Data Management & Reporting
Q. What are best practices for documenting experimental reproducibility in bromide research?
- Methodological Answer : Follow standardized reporting frameworks, such as those in the Beilstein Journal of Organic Chemistry, which mandate detailed synthesis protocols, raw data archiving, and explicit statistical thresholds for outlier exclusion . Use supplementary materials to publish extensive datasets (e.g., NMR spectra, chromatograms).
Q. How should researchers balance data transparency with intellectual property concerns in collaborative studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
